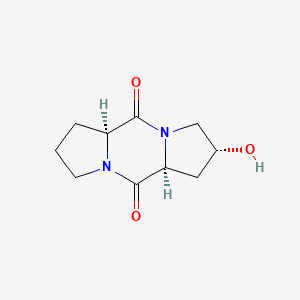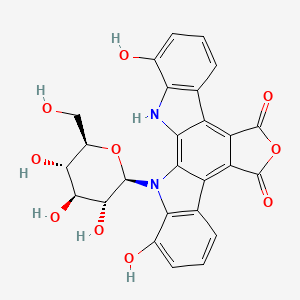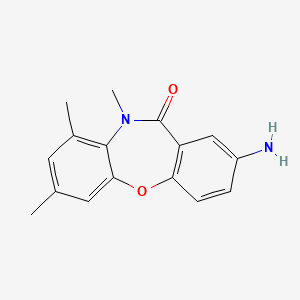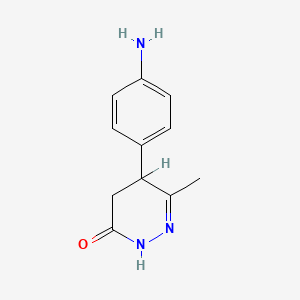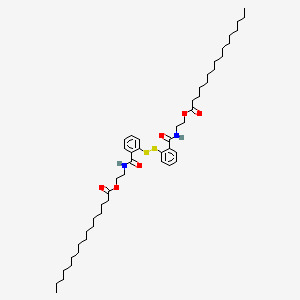
2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is a complex organic compound characterized by its unique structure, which includes disulfide bonds, aromatic rings, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) typically involves multiple steps, starting with the preparation of the benzamide derivative. The process includes:
Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide derivative.
Introduction of Palmitoyloxy Group: The benzamide derivative is then reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the palmitoyloxy group.
Formation of Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, resulting in the formation of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted amides or esters.
科学的研究の応用
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) involves its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This cross-linking can alter the structure and function of proteins, affecting various cellular pathways and processes. The compound’s palmitoyloxy group may also facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N-(2-hydroxyethyl)benzamide): Lacks the palmitoyloxy group, making it less hydrophobic.
2,2’-Dithiobis(N-(2-(stearoyloxy)ethyl)benzamide): Contains a longer fatty acid chain, which may affect its solubility and membrane interactions.
Uniqueness
2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is unique due to its specific combination of disulfide bonds, aromatic rings, and palmitoyloxy groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
78010-14-7 |
|---|---|
分子式 |
C50H80N2O6S2 |
分子量 |
869.3 g/mol |
IUPAC名 |
2-[[2-[[2-(2-hexadecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl hexadecanoate |
InChI |
InChI=1S/C50H80N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47(53)57-41-39-51-49(55)43-33-29-31-35-45(43)59-60-46-36-32-30-34-44(46)50(56)52-40-42-58-48(54)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-42H2,1-2H3,(H,51,55)(H,52,56) |
InChIキー |
JWIGZQSSBMAIEW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


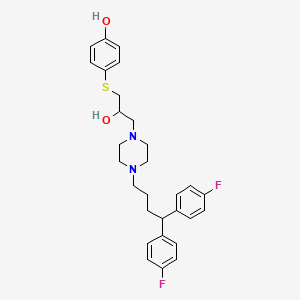
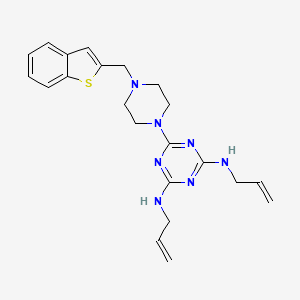
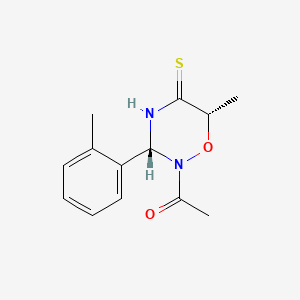
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
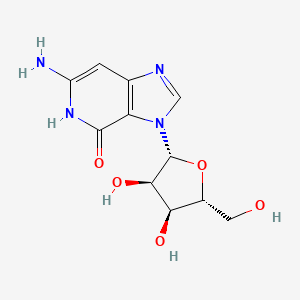
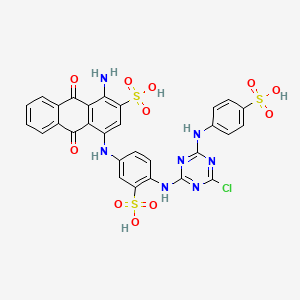
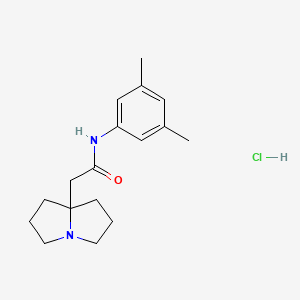
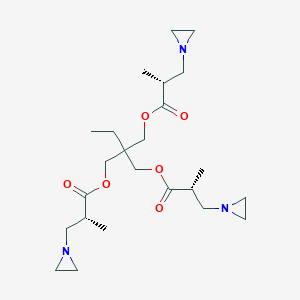
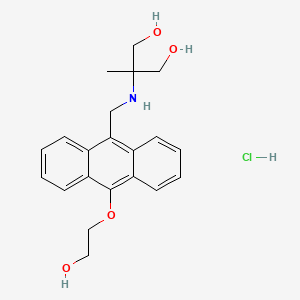
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
